Bromo-PEG3-alcohol
Overview
Description
Bromo-PEG3-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG3-alcohol can be synthesized through various synthetic routes. One common method involves the reaction of polyethylene glycol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as column chromatography or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG3-alcohol undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide group acts as a leaving group, allowing nucleophiles to replace it with other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form alkanes.
Esterification and Etherification: The hydroxyl group can react with carboxylic acids or alkyl halides to form esters or ethers
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification and Etherification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used
Major Products Formed
Nucleophilic Substitution: Products include PEG derivatives with various functional groups such as thiols, amines, or ethers.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alkanes or alcohols.
Esterification and Etherification: Products include esters or ethers
Scientific Research Applications
Bromo-PEG3-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Bromo-PEG3-alcohol involves its ability to undergo nucleophilic substitution reactions due to the presence of the bromide group. This allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds with desired properties. The hydroxyl group enables further chemical modifications, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Bromo-PEG2-alcohol
- Bromo-PEG4-alcohol
- Bromo-PEG5-alcohol
- Bromo-PEG6-alcohol
- Bromo-PEG8-alcohol
Uniqueness
Bromo-PEG3-alcohol is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular properties is required .
Properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDRGOLCZHQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-67-5 | |
Record name | Bromo-PEG3-alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.